molecular formula C11H13BrO2 B14028024 Methyl 2-bromo-4-isopropylbenzoate

Methyl 2-bromo-4-isopropylbenzoate

Cat. No.: B14028024
M. Wt: 257.12 g/mol
InChI Key: BOSTVVUYZPVYDQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-isopropylbenzoate is an aromatic ester characterized by a bromine substituent at the 2-position and an isopropyl group at the 4-position of the benzene ring, esterified with a methyl group. This compound is of interest in organic synthesis, agrochemical research, and materials science due to its unique electronic and steric properties imparted by the bromine and bulky isopropyl substituents.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 2-bromo-4-propan-2-ylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3

InChI Key

BOSTVVUYZPVYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-isopropylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 4-isopropylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and ensure efficient bromination .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-isopropylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Methyl 2-bromo-4-isopropylbenzoate shares structural motifs with several pesticidal esters documented in the Pesticide Chemicals Glossary (2001):

  • Bromopropylate : Features a 4-bromo-substituted benzene ring with an isopropyl ester and a hydroxyl group. It functions as an acaricide, leveraging bromine’s electron-withdrawing effects for stability and target specificity .
  • Chloropropylate : Replaces bromine with chlorine at the 4-position, demonstrating how halogen choice influences reactivity and environmental persistence .
  • Fluazolate : Incorporates trifluoromethyl and pyrazole groups, highlighting the role of fluorine in enhancing pesticidal activity and metabolic resistance .

Table 1: Key Structural and Functional Differences

Compound Substituents Key Functional Groups Primary Use
This compound 2-Br, 4-isopropyl, methyl ester Bromine, isopropyl, ester Research intermediate
Bromopropylate 4-Br, isopropyl ester, hydroxyl Bromine, hydroxyl, ester Acaricide
Chloropropylate 4-Cl, isopropyl ester, hydroxyl Chlorine, hydroxyl, ester Acaricide
Fluazolate 5-(Trifluoromethyl)pyrazole Fluorine, pyrazole, ester Herbicide

Physical and Chemical Properties Relative to Other Methyl Esters

Methyl esters exhibit diverse physicochemical behaviors based on substituents:

  • Volatility and Stability : this compound likely has lower volatility compared to simpler esters like methyl salicylate (Table 3, ) due to bromine’s molecular weight and the isopropyl group’s steric bulk. This property may enhance its persistence in environmental or synthetic applications .
  • Chromatographic Behavior : Gas chromatography (GC) studies () show that methyl esters with bulky substituents (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) exhibit longer retention times compared to linear esters. This compound would follow this trend due to its branched isopropyl group and bromine .

Table 2: Inferred Physical Properties

Property This compound Methyl Salicylate () Sandaracopimaric Acid Methyl Ester ()
Molecular Weight ~257 g/mol 152 g/mol ~316 g/mol
Key Substituents Br, isopropyl Hydroxyl, methoxy Diterpene backbone
Volatility Low High Moderate

Functional Group Impact on Reactivity

  • Bromine vs. Chlorine : Bromine’s higher polarizability compared to chlorine (as in chloropropylate) may enhance electrophilic substitution reactivity, making this compound more reactive in aryl cross-coupling reactions .
  • Ester Group Stability: The methyl ester group offers hydrolytic stability relative to ethyl or propyl esters, as noted in methyl ester property studies (Table 3, ), which is critical for storage and application in humid environments .

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